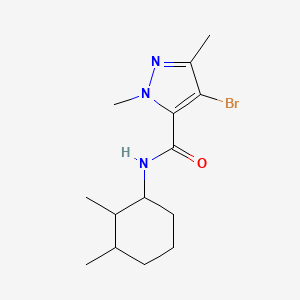
4-bromo-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
描述
4-bromo-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. This compound has gained significant attention from researchers due to its potential applications in various scientific fields.
作用机制
The mechanism of action of 4-bromo-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, studies have shown that this compound can modulate various cellular pathways and target specific enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, enhances cholinergic neurotransmission and can improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are diverse and depend on the specific research area. Some of the significant effects observed in various studies include:
1. Anti-cancer: This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit the growth and migration of cancer cells.
2. Neuroprotective: This compound has been studied for its potential use in the treatment of neurological disorders. It has been found to enhance cognitive function and can protect neurons from oxidative stress and apoptosis.
3. Anti-inflammatory: This compound has been found to have anti-inflammatory properties and can reduce inflammation in various tissues. It can also inhibit the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
4-bromo-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments. Some of the significant advantages include:
1. High Potency: This compound has high potency and can be used in low concentrations in lab experiments.
2. Selectivity: This compound can selectively target specific enzymes and receptors, making it useful for studying specific cellular pathways.
3. Stability: This compound is stable and can be stored for long periods without degradation.
Some of the limitations of this compound include:
1. Limited Solubility: This compound has limited solubility in water, which can make it challenging to use in aqueous solutions.
2. High Cost: The synthesis of this compound is complex and time-consuming, making it relatively expensive.
3. Limited Availability: This compound is not widely available, which can limit its use in lab experiments.
未来方向
4-bromo-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several potential future directions for research. Some of the significant areas that can be explored include:
1. Drug Development: This compound has shown promising results in various scientific fields, and further research can lead to the development of novel drugs for the treatment of cancer, neurological disorders, and inflammatory diseases.
2. Structural Modification: The synthesis of analogs of this compound with improved properties can be explored to enhance its potency, solubility, and selectivity.
3. Mechanistic Studies: Further studies can be conducted to understand the mechanism of action of this compound and its interaction with specific enzymes and receptors.
Conclusion
In conclusion, 4-bromo-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area can lead to the development of novel drugs and therapies for various diseases and disorders.
科学研究应用
4-bromo-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. Some of the significant research areas where this compound has been investigated include:
1. Cancer Research: Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells.
2. Neuroscience: This compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
3. Anti-inflammatory: This compound has been found to have anti-inflammatory properties and can reduce inflammation in various tissues. It has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
4-bromo-N-(2,3-dimethylcyclohexyl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O/c1-8-6-5-7-11(9(8)2)16-14(19)13-12(15)10(3)17-18(13)4/h8-9,11H,5-7H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPSSNJWHACSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=C(C(=NN2C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,3-dimethylcyclohexyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4740906.png)
![2-{1-isopropyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinyl}ethanol](/img/structure/B4740940.png)
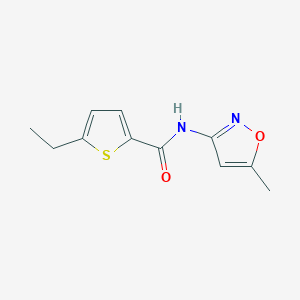
![tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4740945.png)

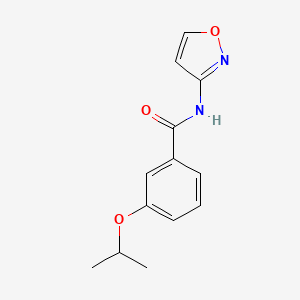
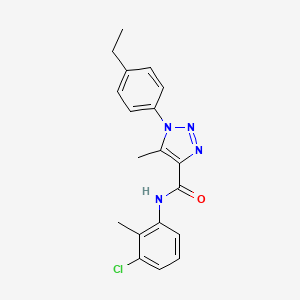
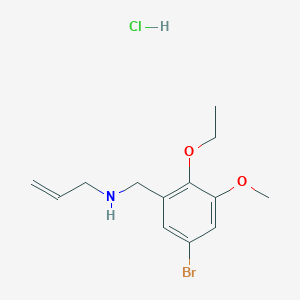
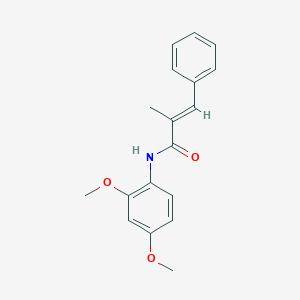

![ethyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4741004.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4741017.png)
![6-{[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741022.png)